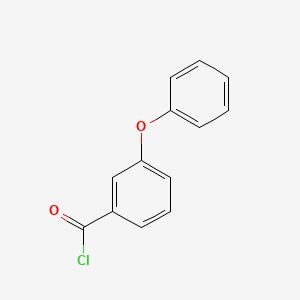

3-Phenoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZXIWBOKOZOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375118 | |

| Record name | 3-phenoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-15-0 | |

| Record name | 3-Phenoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3586-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxybenzoyl Chloride from 3-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxybenzoyl chloride from 3-phenoxybenzoic acid. This compound is a crucial intermediate in the synthesis of a variety of compounds, including pharmaceuticals like the BTK inhibitor ibrutinib and pyrethroid insecticides.[1][2] This document details the most common and effective laboratory-scale synthetic methods, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their work.

Core Synthesis Methodologies

The conversion of 3-phenoxybenzoic acid to its corresponding acyl chloride, this compound, is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most prominent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4][5]

Synthesis using Thionyl Chloride (SOCl₂)

This is a classic and widely used method for preparing acyl chlorides. The reaction proceeds by converting the carboxylic acid into a reactive intermediate which is then attacked by a chloride ion. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6]

Synthesis using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this transformation. It is often preferred for smaller-scale reactions as it tends to be milder and more selective than thionyl chloride.[5] The reaction can be catalyzed by N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species in the catalytic cycle.[5] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again drives the reaction forward.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from established experimental protocols for the synthesis of this compound.

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride/DMF |

| Starting Material | 3-Phenoxybenzoic Acid | 3-Phenoxybenzoic Acid |

| Amount of Starting Material | 25 g (0.12 mol) | 1.95 g (9.10 mmol) |

| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride |

| Amount of Chlorinating Agent | 125 mL | 0.89 mL (10.01 mmol) |

| Solvent | None (neat) | Dichloromethane (CH₂Cl₂) |

| Solvent Volume | N/A | 45 mL |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Amount of Catalyst | N/A | 1 drop |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 2 hours | Overnight |

| Reported Yield | ~83% (crude) | 53% (purified) |

| Purification Method | Distillation (of excess reagent) | Short Path Vacuum Distillation |

| Reference | [4] | [3] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of this compound.[4]

Materials:

-

3-phenoxybenzoic acid (25 g, 0.12 mol)

-

Thionyl chloride (125 mL)

-

Toluene (optional, for workup)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 3-phenoxybenzoic acid (25 g).

-

Carefully add thionyl chloride (125 mL) to the flask in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The solid benzoic acid should dissolve.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation.

-

(Optional) Add 200 mL of toluene to the crude product and evaporate in vacuo using a rotary evaporator to azeotropically remove any remaining traces of thionyl chloride.

-

The resulting crude red liquid (approx. 23 g) is this compound and can be used for subsequent steps or purified further by vacuum distillation.[4]

Protocol 2: Synthesis using Oxalyl Chloride and DMF Catalyst

This protocol is based on a detailed procedure for the synthesis of this compound.[3]

Materials:

-

3-phenoxybenzoic acid (1.95 g, 9.10 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂, 45 mL)

-

Oxalyl chloride (0.89 mL, 10.01 mmol)

-

N,N-Dimethylformamide (DMF, 1 drop)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

-

Short path distillation apparatus

Procedure:

-

Dissolve 3-phenoxybenzoic acid (1.95 g) in anhydrous dichloromethane (45 mL) in a round-bottom flask under an inert atmosphere.

-

To the stirred solution, add oxalyl chloride (0.89 mL) via syringe, followed by one drop of DMF.[3]

-

Stir the reaction mixture at room temperature overnight. Gas evolution (CO₂, CO, HCl) will be observed.

-

Remove the solvent and excess reagents in vacuo using a rotary evaporator.[3]

-

The resulting crude product can be purified by short path vacuum distillation (boiling point = 139 °C at 3 mm Hg) to yield pure this compound as a clear liquid (1.12 g, 53% yield).[3]

Visualizations

Chemical Transformation

Caption: Conversion of 3-phenoxybenzoic acid to this compound.

Experimental Workflow

Caption: A typical laboratory workflow for the synthesis and purification.

Catalytic Cycle with Oxalyl Chloride/DMF

Caption: The role of DMF in activating oxalyl chloride.

References

- 1. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Phenoxybenzoyl chloride, a key chemical intermediate in various synthetic processes. This document compiles available spectroscopic information and outlines the standard experimental protocols for acquiring such data, offering a valuable resource for researchers in the fields of chemistry and drug development.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while ¹H NMR and IR data are available, comprehensive ¹³C NMR and Mass Spectrometry data for this specific compound are not readily found in publicly accessible databases.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.02-7.05 | m | 2H | Aromatic Protons |

| 7.16-7.21 | m | 1H | Aromatic Proton |

| 7.29-7.33 | m | 1H | Aromatic Proton |

| 7.37-7.49 | m | 3H | Aromatic Protons |

| 7.70-7.71 | m | 1H | Aromatic Proton |

| 7.84-7.87 | m | 1H | Aromatic Proton |

Solvent: CDCl₃[1]

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1755 | C=O (Carbonyl) stretch of the acyl chloride |

| 1584 | C=C Aromatic ring stretch |

Sample Preparation: Neat[1]

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data of this compound

| m/z | Fragmentation |

| Data not available |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To determine the proton structure of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Sample Filtration: The prepared solution is filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire the ¹H NMR spectrum. This involves tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to ensure homogeneity. A standard pulse sequence is then used to acquire the free induction decay (FID), which is subsequently Fourier transformed to obtain the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to IR radiation. The plates are then pressed together to form a thin film of the sample.

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (General for Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral fragments.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Phenoxybenzoyl chloride. This document details the experimental protocols for acquiring NMR data for reactive compounds and presents a thorough interpretation of the spectral data, supported by predictive analysis for the ¹³C NMR spectrum.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A precise understanding of its molecular structure is paramount for quality control and reaction monitoring. NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the field.

Data Presentation

The quantitative NMR data for this compound are summarized in the tables below. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted based on established chemical shift ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84-7.87 | m | 1H | Ar-H |

| 7.70-7.71 | m | 1H | Ar-H |

| 7.37-7.49 | m | 3H | Ar-H |

| 7.29-7.33 | m | 1H | Ar-H |

| 7.16-7.21 | m | 1H | Ar-H |

| 7.02-7.05 | m | 2H | Ar-H |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | Quaternary | C =O |

| ~157 | Quaternary | Ar-C -O |

| ~156 | Quaternary | Ar-C -O |

| ~135 | Quaternary | Ar-C -COCl |

| ~130 | Tertiary | Ar-C H |

| ~130 | Tertiary | Ar-C H |

| ~125 | Tertiary | Ar-C H |

| ~124 | Tertiary | Ar-C H |

| ~121 | Tertiary | Ar-C H |

| ~120 | Tertiary | Ar-C H |

| ~119 | Tertiary | Ar-C H |

| ~118 | Tertiary | Ar-C H |

Note: These are predicted values based on typical chemical shifts for aromatic and acyl chloride carbons.

Experimental Protocols

The following protocols outline the recommended procedures for preparing and analyzing a reactive compound like this compound using NMR spectroscopy.

Synthesis of this compound

This compound can be synthesized from 3-phenoxybenzoic acid. To a solution of 3-phenoxybenzoic acid in dichloromethane (CH₂Cl₂), oxalyl chloride is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred, and the solvent is subsequently removed in vacuo to yield the crude product, which can be purified by distillation.

NMR Sample Preparation for a Reactive Acyl Chloride

Given the moisture sensitivity of acyl chlorides, all sample preparation steps must be conducted under anhydrous conditions.

-

Solvent Preparation: Use a deuterated solvent with low water solubility, such as chloroform-d (CDCl₃). The solvent should be dried over activated molecular sieves prior to use. For highly sensitive compounds, using a fresh ampoule of deuterated solvent is recommended.

-

Sample Handling: All manipulations should be performed in an inert atmosphere, such as a nitrogen-filled glove box or under a stream of dry nitrogen.

-

Sample Dissolution: In a clean, dry vial, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the dried deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) is preferable.

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube that has been oven-dried and cooled under an inert atmosphere. To remove any potential micro-impurities, the solution can be filtered through a small plug of dry glass wool in the pipette.

-

Sealing the Tube: Cap the NMR tube securely. For long-term storage or for highly volatile or sensitive samples, the NMR tube can be flame-sealed.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

In-Depth FT-IR Spectrum Analysis of 3-Phenoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Phenoxybenzoyl chloride. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectral Data

The following table summarizes the expected key FT-IR absorption bands for this compound. The wavenumber ranges are derived from established spectroscopic principles and data for analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~1790 - 1775 | Strong | C=O Stretch | Acid Chloride |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |

| 900 - 650 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic Ring Substitution |

| 730 - 550 | Medium | C-Cl Stretch | Acid Chloride |

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and the specific instrumentation used. Conjugation with the aromatic ring may shift the C=O stretching frequency of the acid chloride to the lower end of the typical range.[1][2][3]

Key Functional Group Interpretations

-

Acid Chloride (–COCl): The most prominent feature in the spectrum of an acid chloride is the intense carbonyl (C=O) stretching absorption.[1] For aromatic acid chlorides like this compound, this peak is typically found in the 1790-1815 cm⁻¹ region.[2][3] Another characteristic, though generally weaker, band is the C-Cl stretching vibration, which is expected in the 730-550 cm⁻¹ range.[1]

-

Aromatic Ether (Ar-O-Ar'): The presence of the phenoxy group is primarily confirmed by a strong, characteristic asymmetric C-O-C stretching band. For aryl ethers, this absorption typically appears between 1300 cm⁻¹ and 1200 cm⁻¹.

-

Aromatic Rings: The molecule contains two benzene rings. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The stretching of the C=C bonds within the aromatic rings gives rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.

-

Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, ensure the ATR crystal surface is clean. It can be cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The FT-IR software will collect the specified number of scans, average them, and perform the background subtraction.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Use the software tools to identify and label the peaks of interest.

-

Compare the obtained peak positions with the expected values for the functional groups of this compound to confirm the compound's identity and purity.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing it for the next measurement.

-

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Logical workflow for FT-IR analysis of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Phenoxybenzoyl Chloride

Executive Summary

3-Phenoxybenzoyl chloride is a reactive acyl chloride of significant interest as a synthetic precursor and a metabolite of various commercial products, including pyrethroid insecticides.[1][2] Its accurate identification and quantification are crucial for applications ranging from pharmaceutical quality control to environmental and biomonitoring studies.[3] However, the inherent reactivity of the benzoyl chloride moiety presents a unique analytical challenge. This guide provides a comprehensive, field-tested approach to the mass spectrometric analysis of this compound, focusing on the practical considerations and robust methodologies required for reliable characterization. A key insight for researchers is that under typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) conditions, the principal analyte detected is not the parent compound but its more stable hydrolysis product, 3-phenoxybenzoic acid (3-PBA).[4] This guide will therefore focus on the analysis of 3-PBA as the primary analytical target, while also discussing alternative approaches for the direct analysis of the parent chloride.

The Core Analytical Challenge: Hydrolytic Instability

Acyl chlorides are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis to the corresponding carboxylic acid.[5] This reaction is often instantaneous in the protic and aqueous mobile phases used in reversed-phase HPLC.

Causality : The carbon atom of the carbonyl group in this compound is highly electrophilic, readily attacked by water molecules. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable 3-phenoxybenzoic acid.

Therefore, any analytical workflow that involves aqueous environments must anticipate that 3-phenoxybenzoic acid (3-PBA) will be the primary, if not exclusive, species entering the mass spectrometer. Method development should be optimized for the detection of 3-PBA accordingly.

Recommended Workflow: LC-MS/MS Analysis of 3-Phenoxybenzoic Acid

For routine, high-throughput analysis in biological and environmental matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for 3-PBA is the industry standard for its sensitivity and specificity.[2][4]

Caption: High-level experimental workflow for the quantitative analysis of 3-PBA.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (using urine as an example matrix):

-

To measure total 3-PBA (both free and conjugated forms), an initial acid hydrolysis step is required.[3]

-

Pipette 1 mL of urine into a glass tube.

-

Add an internal standard (e.g., ¹³C₆-3-Phenoxybenzoic acid) to correct for matrix effects and extraction variability.

-

Add 100 µL of concentrated HCl.

-

Heat at 90°C for 1 hour.

-

Cool and perform a solid-phase extraction (SPE) using a mixed-mode cartridge to clean up the sample and concentrate the analyte.[3]

-

Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid), evaporate to dryness, and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

-

The goal is to separate 3-PBA from matrix interferences. A fast gradient on a C18 column is effective.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 3 minutes, hold for 1 min, re-equilibrate |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

3. Mass Spectrometry (MS) Parameters:

-

Electrospray ionization (ESI) in negative ion mode is ideal for detecting the deprotonated carboxylic acid.[3][4]

| Parameter | Recommended Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.0 kV |

| Desolvation Temp. | 400 °C[3] |

| Desolvation Gas Flow | 650 L/hr (Nitrogen)[3] |

| Cone Gas Flow | 50 L/hr[3] |

| Collision Gas | Argon |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Ionization and Fragmentation Analysis

MS1: Precursor Ion Selection

In negative ESI mode, 3-phenoxybenzoic acid (Molecular Weight: 214.22 g/mol ) readily loses a proton from its carboxylic acid group to form the deprotonated molecular ion, [M-H]⁻, at m/z 213.05 . This ion is selected as the precursor for MS/MS fragmentation.

MS/MS: Fragmentation Pattern of 3-Phenoxybenzoic Acid

Tandem mass spectrometry (MS/MS) of the m/z 213.05 precursor ion provides structural confirmation and enhances selectivity. The fragmentation is dominated by a characteristic neutral loss of CO₂ (44 Da).

Key MRM Transitions for Quantification and Confirmation:

| Precursor Ion (m/z) | Product Ion (m/z) | Description | Use |

| 213.05 | 169.05 | [M-H-CO₂]⁻ : Loss of carbon dioxide | Quantifier |

| 213.05 | 93.03 | [C₆H₅O]⁻ : Phenoxide anion | Qualifier |

The fragmentation pathway is predictable and driven by the formation of stable ions. The initial loss of CO₂ from the carboxylate group is a highly favorable process, leading to the formation of the 3-phenoxyphenyl anion. Further fragmentation can cleave the ether bond to produce the stable phenoxide anion.

References

- 1. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]

- 5. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 3-Phenoxybenzoyl chloride

An In-depth Technical Guide to 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3586-15-0) is a highly reactive acyl chloride derivative of 3-phenoxybenzoic acid. It serves as a critical intermediate in organic synthesis, particularly in the preparation of esters and amides. Its bifunctional nature, featuring a reactive acid chloride group and a stable diphenyl ether moiety, makes it a valuable building block for complex molecules, including pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physical and chemical properties, reactivity, and synthesis protocols.

It is important to distinguish this compound from the structurally similar 3-phenoxybenzyl chloride (CAS No. 53874-66-1). The former contains a carbonyl group (-COCl) attached to the benzene ring, making it an acyl chloride. The latter has a chloromethyl group (-CH2Cl) and is a benzyl halide. This guide focuses exclusively on the acyl chloride, this compound.

Physical and Chemical Properties

The quantitative data available for this compound are summarized below. As a highly reactive intermediate, extensive physical property data is not as commonly published as for more stable end-products.

| Property | Value | Reference(s) |

| CAS Number | 3586-15-0 | [1],[2] |

| Molecular Formula | C₁₃H₉ClO₂ | [3] |

| Molecular Weight | 232.66 g/mol | [3] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 139 °C at 3 mmHg | [3] |

| Infrared (IR) Spectrum | Neat: 1755 cm⁻¹ (C=O stretch), 1584 cm⁻¹ | [3] |

Chemical Reactivity, Stability, and Safety

As an acyl chloride, the chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon.

Reactivity:

-

Reaction with Water: It reacts violently with water in an exothermic hydrolysis reaction to form 3-phenoxybenzoic acid and corrosive hydrogen chloride gas.[2] This reaction underscores the need to handle the compound under anhydrous conditions.

-

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles. Alcohols are acylated to form esters, while primary and secondary amines form amides. These reactions are fundamental to its use as a synthetic intermediate.

-

Incompatible Materials: The compound should not be brought into contact with water, strong bases, strong oxidizing agents, amines, or alcohols (unless a reaction is intended).[2][4]

Stability and Storage:

-

Moisture Sensitivity: Due to its high reactivity with water, it is classified as moisture-sensitive.[5]

-

Storage Conditions: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[2] Storage should be in a locked, secure location accessible only to authorized personnel.[2]

Safety and Handling:

-

Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): When handling, wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All operations should be conducted inside a chemical fume hood to avoid inhalation of vapors.[2]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water, as it will react violently.[2] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

Experimental Protocols

The synthesis of this compound is typically achieved by activating the corresponding carboxylic acid. Below are two common laboratory-scale methods.

Method 1: Synthesis using Thionyl Chloride

This protocol uses thionyl chloride (SOCl₂) as the chlorinating agent, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Procedure:

-

To 125 mL of thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 25 g (0.12 mol) of 3-phenoxybenzoic acid portionwise.

-

Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Add 200 mL of a high-boiling inert solvent, such as toluene, to the residue to aid in the removal of the remaining thionyl chloride.

-

Evaporate the solvent in vacuo to yield the crude this compound as a liquid.[7]

Method 2: Synthesis using Oxalyl Chloride

This method uses oxalyl chloride ((COCl)₂) and a catalytic amount of N,N-dimethylformamide (DMF), a combination known as the Vilsmeier-Haack reagent, for a milder conversion.

Procedure:

-

In a flask under an inert atmosphere, dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of anhydrous dichloromethane (CH₂Cl₂).

-

To the solution, add 0.89 mL (10.01 mmol) of oxalyl chloride, followed by one drop of anhydrous DMF as a catalyst.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent and volatile byproducts (CO, CO₂) in vacuo.

-

Take up the oily residue in diethyl ether (Et₂O) and carefully decant the liquid away from any precipitated solids.

-

Evaporate the diethyl ether to yield the crude product.

-

For higher purity, the product can be purified by short-path vacuum distillation (boiling point: 139 °C at 3 mmHg).[3]

Synthetic Workflow Visualization

This compound is a key intermediate in the synthesis of pyrethroid insecticides, which are esters of a specific carboxylic acid and an alcohol moiety. The diagram below illustrates the role of this compound in synthesizing a generic pyrethroid-type ester.

Caption: Synthetic pathway from 3-phenoxybenzoic acid to a pyrethroid ester.

References

Solubility and stability of 3-Phenoxybenzoyl chloride

An In-depth Technical Guide on the Solubility and Stability of 3-Phenoxybenzoyl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount for successful experimental design and outcome. This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. This guide provides a detailed examination of its solubility and stability, offering insights into its behavior in various chemical environments.

Introduction to this compound

This compound is an acyl chloride derivative of 3-phenoxybenzoic acid. Its chemical structure, featuring a reactive acyl chloride group attached to a phenoxy-substituted benzene ring, dictates its reactivity and physical properties. The electrophilicity of the carbonyl carbon is a key determinant of its chemical behavior, making it susceptible to nucleophilic attack.

Solubility Profile

The solubility of an acyl chloride is a critical parameter for its use in synthesis, influencing reaction kinetics and the choice of solvent.

General Solubility Characteristics

Acyl chlorides, including this compound, are generally soluble in a range of aprotic organic solvents.[1] This is due to their relatively nonpolar nature. However, they are immiscible with water.[2]

Aqueous Solubility: this compound is not considered soluble in water. Instead, it undergoes a rapid and often vigorous reaction with water in a process called hydrolysis, yielding 3-phenoxybenzoic acid and hydrochloric acid.[1][2] This high reactivity precludes the formation of a stable aqueous solution.

Table of Expected Solubilities

The following table provides an expected qualitative solubility profile for this compound based on the general behavior of acyl chlorides.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Soluble | These solvents do not possess acidic protons that can react with the acyl chloride. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl ether | Soluble | The nonpolar nature of these solvents is compatible with the organic structure of the molecule. |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Insoluble) | These solvents are nucleophilic and will react with the acyl chloride, leading to its decomposition.[2] |

Stability Profile

The stability of this compound is a crucial consideration for its storage and handling, as well as for the design of synthetic routes.

Factors Influencing Stability

The stability of an acyl chloride is primarily influenced by the electrophilicity of its carbonyl carbon.[3] Key factors include:

-

Electronic Effects: The phenoxy group on the benzene ring can influence the stability. The phenyl group's resonance can help to delocalize the positive charge on the carbonyl carbon, which can increase its stability compared to simple alkyl acyl chlorides.[3]

-

Steric Hindrance: The bulky nature of the phenoxybenzoyl group can provide some steric hindrance to the approach of nucleophiles, which can enhance its stability.[3]

-

Presence of Nucleophiles: Acyl chlorides are highly reactive towards nucleophiles.[1] The presence of water, alcohols, amines, and even weak nucleophiles can lead to the rapid degradation of this compound.

-

Temperature: Elevated temperatures can accelerate decomposition reactions.[4]

Degradation Pathways

The primary degradation pathway for this compound is nucleophilic acyl substitution.

Hydrolysis: The most common degradation pathway is hydrolysis, the reaction with water, to form the corresponding carboxylic acid.[1][2][5] The kinetics of this reaction are influenced by pH, with the reaction being faster at higher pH due to the increased concentration of the more nucleophilic hydroxide ion.[6] The hydrolysis of benzoyl chlorides can proceed through a direct displacement (SN2-like) mechanism or a carbonyl addition mechanism, depending on the solvent environment.[7]

Reaction with Other Nucleophiles: this compound will also react with other nucleophiles such as alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[1]

Thermal Stability

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a general method for assessing the solubility of this compound in various solvents.[9]

Materials:

-

This compound

-

A selection of anhydrous aprotic and protic solvents (e.g., DCM, THF, toluene, hexanes, ethanol, water)

-

Small, dry test tubes

-

Vortex mixer

Procedure:

-

To a dry test tube, add approximately 25 mg of this compound.

-

Add the selected solvent in 0.25 mL increments, up to a total of 1 mL.

-

After each addition, cap the test tube and vortex thoroughly for 30 seconds.

-

Observe the mixture to determine if the solid has dissolved.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" at a concentration of approximately 25 mg/mL.

-

For protic solvents, observe for any signs of reaction, such as fuming (due to HCl evolution) or a change in appearance.

Protocol for Stability Assessment by HPLC

This protocol outlines a method for quantifying the stability of this compound in a given solvent system by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetonitrile)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Thermostatted reaction vessel

-

Volumetric flasks and pipettes

-

Quenching solution (e.g., a solution of a primary amine like aniline in the mobile phase to derivatize the remaining acyl chloride)

Procedure:

-

Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its expected degradation products (e.g., 3-phenoxybenzoic acid).

-

Preparation: Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration.

-

Reaction Initiation (t=0): Place the solvent in the thermostatted reaction vessel at a controlled temperature (e.g., 25°C). At time zero, add a known volume of the this compound stock solution to the vessel and mix thoroughly.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching/Derivatization: Immediately add the aliquot to a vial containing the quenching solution to stop the degradation and form a stable derivative for analysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC.

-

Data Analysis: Create a calibration curve using standards of the derivatized this compound. Quantify the concentration of the derivative at each time point. Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, the plot will be linear, and the negative of the slope will be the rate constant (k) for the degradation.[3]

Visualizations

Hydrolysis of this compound

The following diagram illustrates the nucleophilic acyl substitution reaction of this compound with water.

References

- 1. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 3-Phenoxybenzoyl Chloride and Its Derivatives

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-phenoxybenzoyl chloride, a key intermediate in the production of various commercial products, including pyrethroid insecticides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the chlorination of 3-phenoxybenzoic acid. The two most common chlorinating agents employed for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Synthesis from 3-Phenoxybenzoic Acid

The most direct and widely reported method for preparing this compound is through the reaction of 3-phenoxybenzoic acid with a suitable chlorinating agent.

1. Using Thionyl Chloride:

This method involves heating 3-phenoxybenzoic acid with an excess of thionyl chloride. The reaction proceeds smoothly to yield the desired acid chloride.

2. Using Oxalyl Chloride:

An alternative and often milder method utilizes oxalyl chloride, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction is often carried out in an inert solvent such as dichloromethane (CH₂Cl₂).

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride[1]

Materials:

-

3-Phenoxybenzoic acid

-

Thionyl chloride

-

Toluene

Procedure:

-

To 125 ml of thionyl chloride, add 25 g (0.12 mole) of 3-phenoxybenzoic acid portionwise.

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, distill the excess thionyl chloride.

-

Add 200 ml of toluene and evaporate in vacuo to remove any remaining traces of thionyl chloride.

-

The final product is obtained as a red liquid (23 g).

Protocol 2: Synthesis of this compound using Oxalyl Chloride and DMF[2]

Materials:

-

3-Phenoxybenzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of dichloromethane.

-

Add 0.89 mL (10.01 mmol) of oxalyl chloride to the solution, followed by a single drop of DMF to catalyze the reaction.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent in vacuo.

-

Take up the residue in diethyl ether and carefully decant the liquid to separate it from any solid impurities.

-

Evaporate the diethyl ether to yield the crude product.

-

Purify the crude product by short path vacuum distillation (boiling point = 139°C at 3 mm Hg) to obtain 1.12 g (53% yield) of a clear liquid.

Quantitative Data Summary

| Parameter | Method 1: Thionyl Chloride[1] | Method 2: Oxalyl Chloride/DMF[2] |

| Starting Material | 3-Phenoxybenzoic acid | 3-Phenoxybenzoic acid |

| Chlorinating Agent | Thionyl chloride | Oxalyl chloride |

| Catalyst | None | DMF (catalytic) |

| Solvent | None (excess reagent) | Dichloromethane |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 2 hours | Overnight |

| Yield | ~89% (crude) | 53% (purified) |

| Product Appearance | Red liquid | Clear liquid |

Synthesis Pathway Diagrams

Caption: Synthesis of this compound via Thionyl Chloride.

Caption: Synthesis of this compound via Oxalyl Chloride.

Precursor Synthesis: 4-Phenoxybenzoic Acid

The synthesis of precursors, such as 4-phenoxybenzoic acid, is also a critical aspect. One common industrial method involves the acylation of diphenyl ether followed by oxidation.[3]

Caption: General route for 4-Phenoxybenzoic Acid synthesis.

Derivatives and Further Reactions

This compound is a versatile intermediate. For instance, it is a precursor in the synthesis of 3-phenoxybenzaldehyde, which is then used to produce synthetic pyrethroid insecticides. The conversion of the acid chloride to the aldehyde can be achieved through methods like the Rosenmund reduction.[4]

Caption: Workflow from Acid to Insecticide Precursor.

References

An In-depth Technical Guide on the Reactivity of 3-Phenoxybenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzoyl chloride is a crucial chemical intermediate, particularly in the synthesis of pyrethroid insecticides and various pharmaceutical agents. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details reaction mechanisms, presents quantitative data from various studies, and outlines experimental protocols for key transformations. This document is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Introduction: The Chemical Profile of this compound

This compound (C₁₃H₉ClO₂) is an acyl chloride characterized by a benzoyl group substituted with a phenoxy group at the meta-position. The presence of the electron-withdrawing carbonyl group and the chlorine atom renders the carbonyl carbon highly electrophilic and thus reactive towards nucleophilic acyl substitution. The reactivity of the benzoyl chloride can be influenced by the electronic effects of the phenoxy substituent.[1] This inherent reactivity is harnessed in a multitude of synthetic applications, most notably in the production of synthetic pyrethroids like phenothrin, cypermethrin, and deltamethrin, which are esters of chrysanthemic acid or its analogs with 3-phenoxybenzyl alcohol.[2][3] The synthesis of these esters often proceeds via the reaction of this compound's corresponding alcohol (3-phenoxybenzyl alcohol) with an appropriate acyl chloride. However, the fundamental reactivity of the this compound itself with various nucleophiles is a cornerstone of its utility in organic synthesis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution. This mechanism typically proceeds through a tetrahedral intermediate.

Logical Flow of Nucleophilic Acyl Substitution:

References

A Comprehensive Technical Guide to the Safe Handling of 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for 3-Phenoxybenzoyl chloride. The following sections outline the associated hazards, proper handling procedures, emergency responses, and disposal methods to ensure the safe use of this chemical in a laboratory setting.

Chemical Identification and Properties

This compound is a corrosive liquid that requires careful handling.[1] Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 3586-15-0[1] |

| Molecular Formula | C₁₃H₉ClO₂[2] |

| Molecular Weight | 232.66 g/mol [2] |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 330 °C at 760 mmHg[2] |

| Density | 1.247 g/cm³[2] |

| Flash Point | 122.4 °C[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |

Signal Word: Danger[1]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures outline the necessary steps for safe handling, from preparation to disposal.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive range of PPE is required to prevent contact with this corrosive chemical.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield.[5] |

| Hand Protection | Butyl-rubber gloves are recommended.[5] |

| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes.[5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a risk of inhalation.[1] |

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with this compound, liberating toxic gas.[1]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material into a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are crucial to maintain a safe laboratory environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Stability and Reactivity

-

Reactivity: Reacts violently with water.[1]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moist air or water.[7]

-

Incompatible Materials: Water, strong oxidizing agents, strong bases, and alcohols.[7]

-

Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

This guide is intended to provide comprehensive safety information for the handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | CAS#:3586-15-0 | Chemsrc [chemsrc.com]

- 3. 3-Phenoxybenzyl chloride | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. wcu.edu [wcu.edu]

- 6. research.uga.edu [research.uga.edu]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential hazards and toxicity associated with 3-Phenoxybenzoyl chloride. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and to understand its toxicological profile. This document moves beyond standard safety data sheet information to delve into the mechanisms of toxicity, the role of its metabolites, and practical experimental considerations.

Section 1: Chemical and Physical Hazards of this compound

This compound (C₁₃H₉ClO₂) is a reactive acyl chloride. Its primary and most immediate hazard stems from its high reactivity, particularly with water and other nucleophilic substances.

1.1. Reactivity with Water

As an acyl chloride, this compound reacts violently with water in an exothermic hydrolysis reaction.[1][2][3] This reaction produces 3-phenoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][5][6][7] The liberation of toxic and corrosive HCl gas presents a significant inhalation hazard.[1][2]

1.2. Corrosivity

Direct contact with this compound can cause severe skin burns and serious eye damage.[1][8][9][10] Its corrosive nature is a result of the reactive acyl chloride functional group, which can readily acylate amino and hydroxyl groups in biological macromolecules like proteins, leading to cellular damage.

1.3. Incompatible Materials

Beyond its reactivity with water, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and alcohols.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| Appearance | Clear yellow liquid | [11] |

| Boiling Point | 141-142 °C | [11][12][13] |

| Density | 1.189 g/mL at 25 °C | [11][12][13] |

| Flash Point | >110 °C | [5] |

Section 2: Toxicological Profile

The toxicity of this compound is twofold: the direct corrosive effects of the parent compound and the systemic toxicity of its hydrolysis products, 3-phenoxybenzoic acid (3-PBA) and 3-phenoxybenzyl alcohol. The toxicological properties of the parent compound have not been fully investigated, likely due to its rapid hydrolysis.[1][2]

2.1. Acute Toxicity

This compound is classified as harmful if swallowed.[8][9][10] Inhalation of its vapors or the HCl gas produced upon contact with moisture can cause severe respiratory irritation.[1]

2.2. The Central Role of Metabolites in Systemic Toxicity

Upon entering a biological system, this compound is expected to rapidly hydrolyze to 3-phenoxybenzoic acid (3-PBA). This hydrolysis can be catalyzed by carboxylesterases.[14][15][16] Further metabolism, potentially involving cytochrome P450 enzymes, can lead to other derivatives.[17][18][19] The systemic toxicity observed is largely attributed to these metabolites.

2.2.1. Hepatotoxicity of 3-Phenoxybenzoic Acid (3-PBA)

Recent in vitro studies have demonstrated that 3-PBA exhibits significant hepatotoxicity. It has been shown to induce apoptosis in human hepatocyte cell lines (HepG2).[4][12][20][21] The mechanism involves the upregulation of pro-apoptotic proteins such as Caspase-3 and a decrease in the anti-apoptotic protein Bcl-2.[4][12][20][21]

2.2.2. Neurotoxicity of 3-Phenoxybenzoic Acid (3-PBA)

Emerging evidence suggests that 3-PBA is a potential neurotoxin. Studies have linked exposure to 3-PBA with dopaminergic degeneration, indicating an increased risk for Parkinson's disease-like pathologies.[2][5][22][23][24] The proposed mechanism involves the interaction of 3-PBA with the dopamine transporter (DAT), leading to its entry into dopaminergic neurons where it exerts its toxic effects.[5][22][23] Inside the neurons, 3-PBA may promote the pathological aggregation of α-synuclein.[5][22][23]

2.3. Developmental and Reproductive Toxicity

An experimental study on the effects of this compound in water reservoirs indicated an expressed embryotoxic effect in rats.[10] The maximal no-effect dose for this embryotoxic effect was reported as 0.12 mg/kg.[10] Studies on the metabolite 3-PBA in zebrafish embryos have shown developmental abnormalities, including cardiac malformations.[25] However, some research on 3-PBA and 3-phenoxybenzyl alcohol did not find evidence of estrogenic activity in MCF-7 cells or in vivo rat models.[26][27]

Section 3: Experimental Workflows and Protocols

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

3.1. Risk Assessment Workflow

Caption: Risk assessment workflow for handling this compound.

3.2. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for a highly reactive, corrosive compound.

-

Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity studies) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., anhydrous DMSO) immediately before use. All dilutions must be made in the same anhydrous solvent.

-

Cell Treatment:

-

Work in a chemical fume hood.

-

Carefully add the diluted compound to the cell culture medium. Due to the rapid hydrolysis, the actual compound being tested in the aqueous medium will be a mixture of the parent compound and its hydrolysis products. It is crucial to acknowledge this in the interpretation of the results.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

3.3. Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol can be used to confirm if cell death observed in the cytotoxicity assay is due to apoptosis.

-

Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocol.

-

Cell Harvesting:

-

Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Section 4: Signaling Pathways of Toxicity

4.1. Apoptotic Pathway in Hepatocytes

The hepatotoxicity of the 3-PBA metabolite is mediated through the intrinsic apoptotic pathway.

Caption: Proposed apoptotic pathway induced by 3-PBA in hepatocytes.

4.2. Neurotoxic Pathway in Dopaminergic Neurons

The neurotoxicity of 3-PBA is linked to its effects on dopaminergic neurons.

Caption: Proposed neurotoxic pathway of 3-PBA in dopaminergic neurons.

Section 5: Safe Handling and Emergency Procedures

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge if working outside of a fume hood or if there is a risk of inhalation.

5.2. Spill and Leak Procedures

-

Evacuate the area and ensure adequate ventilation.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use water.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

5.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Section 6: Conclusion

This compound is a hazardous chemical due to its corrosive and water-reactive nature. Its toxicity profile is complex, involving both direct corrosive effects and the systemic toxicity of its primary metabolite, 3-phenoxybenzoic acid. Researchers and professionals in drug development must be aware of these hazards and implement stringent safety protocols. A thorough understanding of the mechanisms of toxicity, particularly the potential for hepatotoxicity and neurotoxicity, is crucial for risk assessment and the design of safe handling procedures. Further research is warranted to fully elucidate the toxicological properties of the parent compound and its metabolites.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 3-Phenoxybenzyl chloride | C13H11ClO | CID 93291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]

- 13. Possible Pathways of Hepatotoxicity Caused by Chemical Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdsabstracts.org [mdsabstracts.org]

- 25. mdpi.com [mdpi.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. biotech.illinois.edu [biotech.illinois.edu]

A Technical Guide to the Safe Storage and Disposal of 3-Phenoxybenzoyl Chloride

Executive Summary: Understanding the Core Reactivity

3-Phenoxybenzoyl chloride (CAS No: 3586-15-0) is a pivotal acid chloride intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility is derived from the reactive acyl chloride moiety, which also dictates the stringent safety protocols required for its handling. The central principle governing its storage, handling, and disposal is its violent reactivity with nucleophiles, most notably water.

This guide provides a comprehensive framework for researchers and chemical professionals to manage this compound safely throughout its lifecycle. The protocols herein are designed to be self-validating by explaining the chemical causality behind each procedural step, ensuring a deep understanding of the risks and mitigation strategies.

The primary hazard stems from its rapid hydrolysis. Upon contact with water or moisture, this compound reacts exothermically to produce 3-phenoxybenzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2][3][4] This reaction is the root cause for the compound's corrosive nature and the principal driver for the storage and disposal procedures outlined below.

Hazard Profile

The compound is classified with significant hazards that demand rigorous control measures.[2]

| Hazard Classification | Category | GHS Code | Description |

| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage.[2][4] |

| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[5] |

| EUH Statement | - | EUH014 | Reacts violently with water.[2] |

| EUH Statement | - | EUH029 | Contact with water liberates toxic gas.[4] |

| Target Organ Toxicity | Category 3 | - | May cause respiratory system irritation.[2] |

Long-Term Storage Protocols: The Principle of Absolute Exclusion

The primary objective for storing this compound is the absolute exclusion of atmospheric moisture and incompatible chemicals. Failure to do so results in product degradation, pressure buildup from HCl gas evolution, and a significant corrosion risk to storage infrastructure.

Recommended Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | Cool, ambient | To minimize vapor pressure and slow any potential degradation pathways. |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent hydrolysis from atmospheric moisture.[2][6] |

| Container | Tightly sealed, original container | Must have a liner or cap material (e.g., PTFE) that is non-reactive with acid chlorides. Prevents moisture ingress.[2][4][7] |

| Location | Dedicated corrosives cabinet | Must be a dry, well-ventilated area, away from incompatible materials. The area should have no access to drains.[4][8] Store locked up.[2][7] |

Chemical Incompatibility

Storing this compound away from incompatible materials is critical to prevent violent reactions.

| Incompatible Class | Examples | Reason for Incompatibility |

| Water/Moisture | Humidity, wet apparatus | Violent hydrolysis producing corrosive HCl gas.[2][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Vigorous reaction to form esters and HCl gas.[6][9] |

| Bases | Sodium Hydroxide, Amines | Strong, rapid, and highly exothermic neutralization reaction. |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or explosive reactions.[7] |

| Strong Reducing Agents | Hydrides | Potential for highly exothermic and hazardous reactions.[2] |

Storage Location Workflow

The following decision workflow must be followed to ensure a safe storage environment.

Caption: Workflow for selecting a safe storage location.

Spill Management: A Dry Cleanup Protocol

Accidental spills require immediate and correct action. The most critical instruction is to never use water for cleanup, as this will exacerbate the hazard by liberating large volumes of HCl gas.[2]

Step-by-Step Spill Response Protocol

-

Evacuate & Ventilate: Immediately alert personnel in the area and evacuate. Ensure the chemical fume hood is operating at maximum capacity.[2]

-

Don PPE: Before re-entering the area, don the appropriate PPE:

-

Chemical-resistant gloves (nitrile or neoprene are insufficient; butyl rubber or Viton® are recommended).

-

Chemical-resistant apron or lab coat.

-

For large spills, respiratory protection (e.g., a respirator with an acid gas cartridge) is required.[6]

-

-

Containment: For liquid spills, create a dike around the spill using a dry, inert absorbent material.

-

Absorption: Cover the spill with a generous amount of dry sand, diatomaceous earth, or other non-combustible, inert absorbent.[2][7] Do not use combustible materials like paper towels or sawdust.

-